molecular formula C10H11ClO B1594376 1-(3-Chlorophenyl)-2-methylpropan-1-one CAS No. 55649-98-4

1-(3-Chlorophenyl)-2-methylpropan-1-one

Cat. No.: B1594376
CAS No.: 55649-98-4
M. Wt: 182.64 g/mol
InChI Key: UVZXOZZFQHKFDK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-methylpropan-1-one is a synthetic compound belonging to the class of substituted cathinones. It is structurally characterized by a chlorine atom at the meta position of the phenyl ring. This compound has gained attention due to its psychoactive properties and its presence in the recreational drug market .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one typically involves the α-bromination of 1-(3-chlorophenyl)-1-propanone to obtain 2-bromo-1-(3-chlorophenyl)propan-1-one . This intermediate can then be further reacted to produce the desired compound. The reaction conditions often involve the use of organic solvents such as ethanol, methanol, and dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of the quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

    Reduction: Reduction reactions can yield the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Chlorophenylacetic acid.

    Reduction: 1-(3-Chlorophenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-methylpropan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone (3-CMC): Structurally similar with a chlorine atom at the meta position of the phenyl ring.

    4-Chloromethcathinone (4-CMC): Similar structure but with the chlorine atom at the para position.

    Methcathinone: Lacks the chlorine substitution on the phenyl ring.

Uniqueness

1-(3-Chlorophenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. The presence of the chlorine atom at the meta position of the phenyl ring distinguishes it from other substituted cathinones and affects its interaction with biological targets .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZXOZZFQHKFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343092
Record name 1-Propanone, 1-(3-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55649-98-4
Record name 1-Propanone, 1-(3-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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